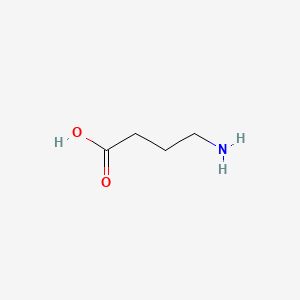
dorzolamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dorzolamide is a non-bacteriostatic sulfonamide derivative and a topical carbonic anhydrase (CA) inhibitor . It is used to treat elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension . It works by blocking an enzyme in the ciliary process that regulates ion balance and fluid pressure in the eyes .
Synthesis Analysis
Dorzolamide hydrochloride has been studied for its quantification in bulk drug substance and dosage form . Three smart carbon paste electrodes were fabricated to quantify this compound . This study is based on the insertion of dorzolamide with phosphomolybdic acid to create an electroactive moiety dorzolamide-phosphomolybdate ion exchanger using a solvent mediator dibutyl phthalate .Molecular Structure Analysis
Dorzolamide HCl has the IUPAC name of (4S,6S)-4- (ethylamino)-6-methyl-7,7dioxo-5,6-dihydro-4H}-thieno [2,3-b] thiopyran-2-sulfonamide; hydrochloride, with a molecular formula of C 10 H 17 ClN 2 O 4 S 3 .Chemical Reactions Analysis
The study based on the insertion of dorzolamide with phosphomolybdic acid to create an electroactive moiety dorzolamide-phosphomolybdate ion exchanger using a solvent mediator dibutyl phthalate . The three constructed carbon paste electrodes displayed Nernstian responses and linear concentration ranges with lower detection limits .Physical And Chemical Properties Analysis
This compound has a molecular weight of 365.9 g/mol . It is not flammable and does not have a determined melting point, boiling point, or flash point .Mécanisme D'action
Dorzolamide works by reversible inhibition of the enzyme carbonic anhydrase II and IV in the ciliary epithelium resulting in reduction of hydrogen ion secretion at renal tubule and an increased renal excretion of sodium, potassium, bicarbonate, and water to decrease production of aqueous humor to reduce intraocular pressure .
Safety and Hazards
Dorzolamide hydrochloride is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . It may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects .
Propriétés
Numéro CAS |
122028-16-4 |
|---|---|
Formule moléculaire |
C10H16N2O4S3·HCl |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



